4-溴-N-(对甲苯基)苯胺

描述

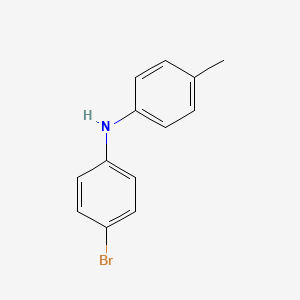

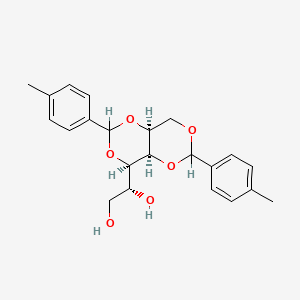

4-Bromo-N-(p-tolyl)aniline is an organic compound characterized by two bromine atoms, an aniline group, and a p-tolyl group . The bromine atoms enhance the reactivity of this compound towards nucleophilic substitution reactions .

Synthesis Analysis

The synthesis of 4-Bromoaniline involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent . This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .Molecular Structure Analysis

The molecular structure of 4-Bromo-N-(p-tolyl)aniline consists of a hydrophobic benzene ring and an amino group . The presence of these groups assists in carrying substances and improving PSC stability .Chemical Reactions Analysis

4-Bromoaniline can be utilized as the aromatic amine component in the three-component Mannich reaction . This reaction involves the condensation of an aromatic aldehyde, an alkyl (hetero)aryl ketone, and an aromatic amine like 4-Bromoaniline, catalyzed by camphor-10-sulfonic acid under solvent-free conditions .Physical And Chemical Properties Analysis

4-Bromo-N-(p-tolyl)aniline appears as gray-brown crystals with a peculiar odor . When heated or burned, they break down and release harmful fumes that contain hydrogen bromide and nitrogen oxides . When dissolved in water, it acts as a mild base . It reacts with acids and powerful oxidizing agents .科学研究应用

选择性溴化技术

4-溴-N-(对甲苯基)苯胺是选择性溴化过程的产物。如 Onaka 和 Izumi(1984 年)所证明的,可以使用吸附在沸石 5A 上的分子溴对苯胺衍生物(包括邻、间和对甲苯胺)进行选择性单溴化 (Onaka 和 Izumi,1984 年).

光谱分析

FTIR 和 FTRaman 光谱等光谱研究已用于分析 2-溴-4-甲基苯胺等分子。如 Ramalingam 等人(2010 年)所研究的,这些分析有助于理解溴、甲基和胺基对苯环几何形状和振动性质的影响 (Ramalingam 等人,2010 年).

晶体结构表征

已经表征了 4-溴-N-[4-(二甲氨基)亚苄基]苯胺等化合物的晶体结构,提供了对这类化合物的分子和晶体学性质的见解。曾武兰(2011 年)的工作就是一个例子 (曾武兰,2011 年).

生物活性研究

已经合成了衍生自 4-溴苯胺的化合物,如 4-溴[(N-5-取代 1,3,4 恶二唑-2-基)甲基]苯胺,并对其抗菌、抗真菌和抗炎活性进行了测试,如 Bhat、Sufeera 和 Chaitanya(2011 年)所研究的 (Bhat、Sufeera 和 Chaitanya,2011 年).

晶体堆积和分子构象

对取代苯胺(包括溴代衍生物)晶体结构的研究有助于理解不同取代基对分子构象和晶体堆积的影响。Dey 等人(2003 年)在他们对 4-取代苯胺中卤素、乙炔基和羟基的研究中探讨了这一点 (Dey 等人,2003 年).

催化偶联反应

涉及 4-溴苯胺衍生物的钯催化偶联反应因其在合成 N-芳基衍生物中不损失对映体纯度的应用而受到研究。Wagaw、Rennels 和 Buchwald(1997 年)提供了对这一领域的见解 (Wagaw、Rennels 和 Buchwald,1997 年).

晶体环境影响

已经探讨了晶体环境对对溴-N-(对二甲氨基亚苄基)苯胺等分子的构象的影响,突出了晶体堆积如何影响分子构象,正如 Ahmet、Silver 和 Houlton(1994 年)所讨论的 (Ahmet、Silver 和 Houlton,1994 年).

作用机制

安全和危害

属性

IUPAC Name |

N-(4-bromophenyl)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBUEPYWYDNJQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474766 | |

| Record name | 4-Bromo-N-(4-methylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-(p-tolyl)aniline | |

CAS RN |

858516-23-1 | |

| Record name | 4-Bromo-N-(4-methylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B1588842.png)

![4-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzamido]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B1588852.png)

![7-Oxabicyclo[4.1.0]hept-2-ene](/img/structure/B1588861.png)